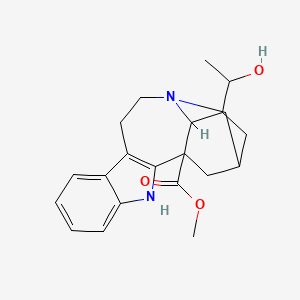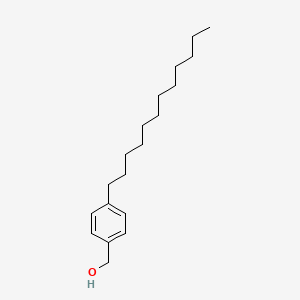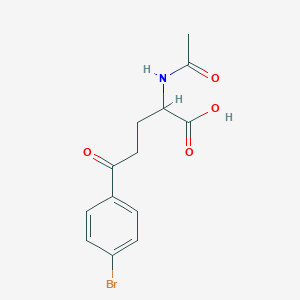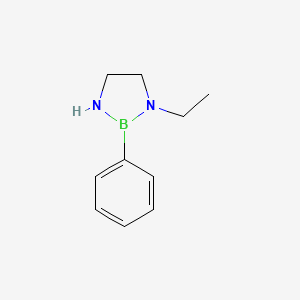
1-Ethyl-2-phenyl-1,3,2-diazaborolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-phenyl-1,3,2-diazaborolidine is a heterocyclic compound containing boron, nitrogen, and carbon atoms. It is part of the diazaborolidine family, which is known for its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-2-phenyl-1,3,2-diazaborolidine can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with ethylenediamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the diazaborolidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
1-Ethyl-2-phenyl-1,3,2-diazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen compounds with different oxidation states.
Substitution: Substitution reactions involve replacing one of the substituents on the diazaborolidine ring with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel to facilitate the process.
Major Products
The major products formed from these reactions include various boronic acid derivatives, reduced boron-nitrogen compounds, and substituted diazaborolidine derivatives .
科学的研究の応用
1-Ethyl-2-phenyl-1,3,2-diazaborolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with various biomolecules.
Industry: In the materials science field, this compound is used in the development of advanced materials with specific electronic and optical properties
作用機序
The mechanism of action of 1-ethyl-2-phenyl-1,3,2-diazaborolidine involves its ability to form stable complexes with other molecules. The boron atom in the compound acts as a Lewis acid, allowing it to interact with Lewis bases such as amines and alcohols. This interaction can lead to the formation of stable adducts, which are crucial in various chemical and biological processes .
類似化合物との比較
Similar Compounds
1,3,2-Benzodiazaborol-2-yl: Similar in structure but contains a benzene ring.
1,3,2-Diazaborol-2-yl: Lacks the ethyl and phenyl substituents.
1,3,2-Diazaborolidinyl: Similar structure but with different substituents.
Uniqueness
1-Ethyl-2-phenyl-1,3,2-diazaborolidine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability .
特性
CAS番号 |
5898-35-1 |
|---|---|
分子式 |
C10H15BN2 |
分子量 |
174.05 g/mol |
IUPAC名 |
1-ethyl-2-phenyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C10H15BN2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChIキー |
XBJAATUVFNUHFT-UHFFFAOYSA-N |
正規SMILES |
B1(NCCN1CC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
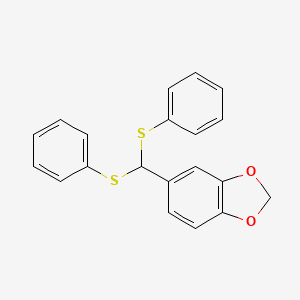
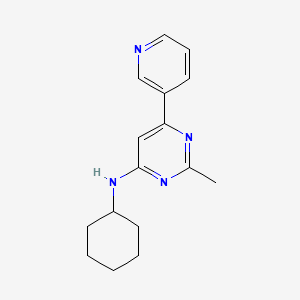
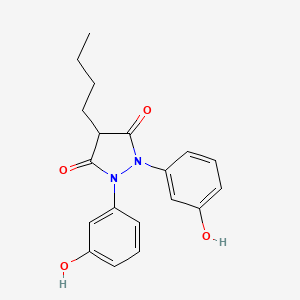
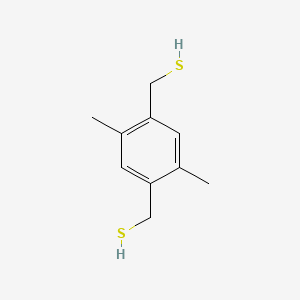
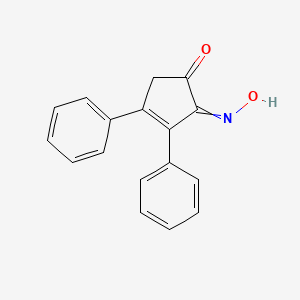

![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)

